molecular formula C28H57NO6 B15469575 N-Docosyl-D-gluconamide CAS No. 51920-48-0

N-Docosyl-D-gluconamide

Cat. No.: B15469575
CAS No.: 51920-48-0
M. Wt: 503.8 g/mol
InChI Key: DIYMKGLGMAHQBL-JVYGEBFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Docosyl-D-gluconamide is a sugar-based amphiphilic compound comprising a D-gluconamide backbone linked to a docosyl (C22) alkyl chain. The gluconamide moiety, derived from D-gluconic acid, retains hydroxyl groups that confer hydrophilicity, while the long alkyl chain imparts significant hydrophobicity. This structural duality enables applications in surfactant systems, drug delivery, and biomaterial design, where molecular self-assembly and membrane interactions are critical.

Properties

CAS No.

51920-48-0

Molecular Formula

C28H57NO6

Molecular Weight

503.8 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-docosyl-2,3,4,5,6-pentahydroxyhexanamide

InChI

InChI=1S/C28H57NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-28(35)27(34)26(33)25(32)24(31)23-30/h24-27,30-34H,2-23H2,1H3,(H,29,35)/t24-,25-,26+,27-/m1/s1

InChI Key

DIYMKGLGMAHQBL-JVYGEBFASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The alkyl chain length and substituent type significantly influence solubility, aggregation behavior, and bioactivity. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
N-Docosyl-D-gluconamide Docosyl (C22) C₂₈H₅₇NO₆* ~503.7* High hydrophobicity; forms stable micelles/liposomes
N-[3-(Dodecylamino)propyl]-D-gluconamide Dodecyl (C12) C₂₁H₄₄N₂O₆ 420.6 Moderate solubility; used in drug delivery research
N-Hexyl-D-gluconamide Hexyl (C6) C₁₂H₂₅NO₆ 279.3 High aqueous solubility; suited for biomedical applications
N-Cyclohexyl-N-methyl-D-gluconamide Cyclohexyl + Methyl C₁₄H₂₇NO₆* ~305.4* Enhanced rigidity; potential in polymers or coatings

*Estimated based on structural analogs.

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., C22) enhance hydrophobicity, favoring membrane integration and sustained release in drug delivery. Shorter chains (e.g., C6) improve water solubility but reduce lipid bilayer interactions .
Anticancer Activity

Longer chains (e.g., C22) may further enhance tumor targeting due to increased lipophilicity .

Drug Delivery

N-Hexyl-D-gluconamide (C6) is utilized in biomedical research for its balance of solubility and mild surfactant properties, while N-docosyl derivatives (C22) could improve nanoparticle stability in hydrophobic environments .

Material Science

N-Cyclohexyl-N-methyl-D-gluconamide’s rigid structure () highlights the role of substituents in tuning material properties, such as thermal stability or mechanical strength, compared to flexible alkyl-chain analogs.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Docosyl-D-gluconamide, and how is its purity validated?

  • Synthesis : this compound is typically synthesized via N-glycosylation or "click" chemistry approaches. For example, alkylation of D-gluconic acid with docosylamine under controlled pH and temperature (e.g., 40–60°C, anhydrous conditions) can yield the amide bond .
  • Characterization : Purity is validated using high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS). Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve the anomeric proton and alkyl chain integration .

Q. What analytical techniques are recommended for assessing the solubility and aggregation behavior of this compound in aqueous systems?

  • Critical Micelle Concentration (CMC) : Use surface tension measurements via the Du Noüy ring method or fluorescence spectroscopy with pyrene as a probe to determine CMC. Compare with structurally similar surfactants like N-decyl-D-gluconamide to contextualize hydrophobic chain effects .
  • Dynamic Light Scattering (DLS) : Employ DLS to monitor micelle size distribution and stability under varying pH (4–9) and ionic strength conditions (e.g., 0–150 mM NaCl) .

Q. How does the alkyl chain length (e.g., docosyl vs. octyl) influence the physicochemical properties of gluconamide derivatives?

  • Chain Length Effects : Longer alkyl chains (e.g., docosyl, C22) enhance hydrophobicity, lowering CMC and increasing micelle stability compared to shorter chains (e.g., octyl, C8). This is quantified via contact angle measurements and Langmuir-Blodgett monolayer studies .
  • Thermal Behavior : Differential scanning calorimetry (DSC) reveals higher melting points for longer chains due to van der Waals interactions, as seen in N-dodecyl derivatives .

Advanced Research Questions

Q. How can this compound be optimized for drug delivery applications, particularly in encapsulating hydrophobic therapeutics?

  • Micelle Design : Optimize drug loading efficiency by varying the gluconamide-to-drug ratio (e.g., 1:1 to 5:1) and evaluating encapsulation efficiency via dialysis or ultrafiltration. Compare release kinetics in simulated physiological buffers (pH 7.4, 37°C) using UV-Vis spectroscopy .
  • Cytocompatibility : Assess cytotoxicity in vitro (e.g., HepG2 or HEK293 cells) via MTT assays, with IC50 thresholds ≥100 µM considered low risk for therapeutic use .

Q. What experimental strategies resolve contradictions in reported bioactivity data for gluconamide derivatives (e.g., antimicrobial vs. inert effects)?

  • Controlled Variables : Standardize test conditions (e.g., bacterial strain, inoculum size, and growth medium) to isolate compound-specific effects. For example, discrepancies in MIC values for E. coli may arise from variations in lipid bilayer composition across strains .
  • Synergistic Assays : Evaluate combinatorial effects with adjuvants (e.g., EDTA) to enhance membrane permeability, as seen in N-acetylglucosamine derivatives .

Q. What computational tools are suitable for modeling the interaction of this compound with lipid bilayers or protein targets?

  • Molecular Dynamics (MD) : Use GROMACS or AMBER to simulate micelle-bilayer interactions, focusing on insertion depth and hydrogen bonding with phospholipid headgroups .
  • Docking Studies : Apply AutoDock Vina to predict binding affinities for glycosidase enzymes (e.g., β-glucosidase), leveraging crystallographic data from homologous compounds like N-acetyl-β-D-glucosaminidase .

Q. How can structural modifications (e.g., sulfonation or phosphorylation) enhance the enzymatic stability of this compound in biological environments?

  • Derivatization : Introduce sulfonate groups at the C-6 position via regioselective oxidation, followed by sulfonic acid coupling. Monitor stability in human serum using LC-MS over 24-hour incubations .
  • Enzymatic Resistance : Compare degradation rates of modified vs. unmodified derivatives in the presence of α-glucosidase or lysozyme, quantifying residual compound via HPLC .

Methodological Best Practices

  • Data Validation : Cross-reference solubility and bioactivity data with structurally analogous compounds (e.g., N-octyl-D-glucuronamide) to identify outliers .
  • Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to reconcile conflicting results, as recommended in qualitative research frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.